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1-(5-Chloro-2-fluorophenyl)ethan-1-OL

Cat. No.: B3317292
CAS No.: 958653-04-8
M. Wt: 174.60 g/mol
InChI Key: JVLFRWYYFHKPPT-UHFFFAOYSA-N
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Description

Overview of Chiral Secondary Alcohols as Key Synthetic Intermediates

Chiral secondary alcohols are indispensable building blocks in organic synthesis, serving as versatile precursors for a multitude of pharmaceuticals, agrochemicals, and fine chemicals. nih.gov Their importance lies in the stereogenic center bearing the hydroxyl group, which can be exploited to introduce and control chirality in a target molecule. The hydroxyl group itself is a highly versatile functional group; it can be readily transformed into other functionalities such as esters, ethers, halides, and amines, or it can be removed through dehydration or reduction reactions. numberanalytics.com

The synthesis of these alcohols in an optically active form is a major focus of research. liverpool.ac.uk Methods to access enantiomerically pure secondary alcohols include the asymmetric reduction of prochiral ketones, the kinetic resolution of racemic alcohols, and the enantioselective addition of organometallic reagents to aldehydes. encyclopedia.pubmdpi.com Biocatalytic methods, using enzymes like alcohol dehydrogenases (ADHs), have become particularly attractive due to their exceptional selectivity and environmentally benign nature. nih.govnih.gov The development of efficient routes to chiral secondary alcohols is thus a critical endeavor, enabling the synthesis of complex, single-enantiomer products. mdpi.com

Significance of Halogen and Aryl Substituents in Chemical Transformations

The presence of halogen and aryl substituents on a molecule profoundly influences its physical properties and chemical reactivity. In medicinal chemistry, the introduction of halogens, particularly fluorine and chlorine, is a common strategy to enhance the pharmacological profile of a drug candidate. nih.govnih.gov Halogens can modulate factors like lipophilicity, metabolic stability, and binding affinity to biological targets. nih.govresearchgate.net The carbon-halogen bond can participate in so-called "halogen bonding," a non-covalent interaction that can be crucial for molecular recognition and binding. nih.govepa.gov

Aryl groups provide a rigid scaffold and can engage in various interactions, including π-stacking. The electronic nature of the aryl ring, which can be tuned by substituents, dictates the reactivity of adjacent functional groups. For instance, the electron-withdrawing or -donating properties of substituents on a phenyl ring affect the reactivity of a ketone in reduction reactions or an alcohol in substitution reactions. nih.gov In 1-(5-Chloro-2-fluorophenyl)ethan-1-OL, the chloro and fluoro substituents exert strong electron-withdrawing effects, influencing the acidity of the hydroxyl proton and the reactivity of the benzylic carbon.

Rationale for In-Depth Academic Investigation of this compound

The specific compound this compound serves as a valuable case study due to its structural features. It combines a chiral secondary alcohol with a phenyl ring substituted by two different halogens, chlorine and fluorine. This di-halogenated phenyl motif is found in various biologically active compounds and advanced materials. The precursor ketone, 5'-Chloro-2'-fluoroacetophenone, is a recognized starting material or intermediate in synthetic chemistry. researchgate.net

The asymmetric synthesis of this compound, particularly its individual enantiomers like (1S)-1-(5-chloro-2-fluorophenyl)ethan-1-ol, is of significant interest as it provides a chiral building block with multiple handles for further chemical modification. accelachem.combiosynth.com The chlorine and fluorine atoms offer sites for cross-coupling reactions or nucleophilic aromatic substitution, while the chiral secondary alcohol allows for stereocontrolled elaboration. Understanding the synthesis and reactivity of this specific molecule provides valuable insights applicable to the broader class of halogenated chiral aryl alcohols.

Scope and Objectives of the Research Outline: A Focus on Synthesis, Stereochemistry, Reactivity, and Computational Aspects

This article provides a focused examination of this compound. The primary objective is to consolidate scientific information regarding its preparation, stereochemical control, and chemical behavior. The scope is defined by the following key areas:

Synthesis: Exploration of methods for the preparation of this compound, with a particular emphasis on asymmetric routes to obtain enantiomerically enriched or pure forms. This includes the asymmetric reduction of the corresponding prochiral ketone, 5'-chloro-2'-fluoroacetophenone.

Stereochemistry: Discussion of the chiral nature of the molecule and the methods used to achieve high enantioselectivity in its synthesis. The influence of catalysts and reaction conditions on the stereochemical outcome is a central point of interest.

Reactivity: Analysis of the chemical reactions involving the hydroxyl group and the halogenated aryl ring. This includes potential transformations such as oxidation, substitution, and elimination reactions.

Computational Aspects: Although specific computational studies on this compound are not widely available, this section will touch upon the principles of computational investigations into related halogenated aromatic compounds. researchgate.netnih.govrsc.org Such studies can provide theoretical insights into the molecule's structure, electronic properties, and reactivity, complementing experimental findings. nih.gov

By focusing on these core topics, this article aims to present a detailed and scientifically grounded profile of this compound as a representative chiral halogenated aryl ethan-1-ol.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8ClFO B3317292 1-(5-Chloro-2-fluorophenyl)ethan-1-OL CAS No. 958653-04-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(5-chloro-2-fluorophenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClFO/c1-5(11)7-4-6(9)2-3-8(7)10/h2-5,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVLFRWYYFHKPPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1)Cl)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20695674
Record name 1-(5-Chloro-2-fluorophenyl)ethan-1-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

958653-04-8
Record name 1-(5-Chloro-2-fluorophenyl)ethan-1-ol
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URL https://comptox.epa.gov/dashboard/DTXSID20695674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 958653-04-8
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Advanced Synthetic Methodologies for 1 5 Chloro 2 Fluorophenyl Ethan 1 Ol

Enantioselective Synthetic Strategies

The primary goal in the synthesis of chiral 1-(5-Chloro-2-fluorophenyl)ethan-1-ol is the establishment of the stereocenter at the carbinol carbon with high enantiomeric purity. This is predominantly achieved through the asymmetric reduction of the corresponding prochiral ketone, 1-(5-Chloro-2-fluorophenyl)ethan-1-one.

Asymmetric Reduction of 1-(5-Chloro-2-fluorophenyl)ethan-1-one Precursor

The most direct route to enantiomerically enriched this compound is the asymmetric reduction of its ketone precursor. This transformation can be accomplished through several catalytic methods, including metal-catalyzed hydrogenation and biocatalysis, as well as through the use of stoichiometric chiral reagents.

Transition metal-catalyzed asymmetric hydrogenation is a powerful and atom-economical method for the synthesis of chiral alcohols. wiley-vch.de Catalysts based on ruthenium (Ru), rhodium (Rh), and iridium (Ir) are particularly prominent in the asymmetric reduction of prochiral ketones. nih.govacs.org These systems typically involve a central metal atom coordinated to a chiral ligand, which directs the stereochemical outcome of the hydrogenation.

The general mechanism for these hydrogenations often involves the formation of a metal hydride species that coordinates to the ketone. The chiral environment created by the ligand dictates the facial selectivity of hydride delivery to the carbonyl carbon, leading to the formation of one enantiomer of the alcohol in excess. For instance, chiral arene-N-tosylethylenediamine-Ru(II) complexes have been shown to be highly effective for the asymmetric hydrogenation of acetophenone (B1666503), proceeding through a metal-ligand bifunctional mechanism. nih.gov

While specific data for the asymmetric hydrogenation of 1-(5-chloro-2-fluorophenyl)ethan-1-one is not extensively documented in readily available literature, the performance of these catalytic systems with structurally similar halo-substituted acetophenones provides valuable insight into their potential applicability. The electronic and steric properties of the substituents on the aromatic ring can influence both the reactivity and the enantioselectivity of the reduction.

Below is a representative table illustrating the performance of various catalyst systems on substituted acetophenones, which can be considered analogous to the target substrate.

Table 1: Examples of Asymmetric Hydrogenation of Substituted Acetophenones with Ru, Rh, and Ir Catalysts

Catalyst System Substrate Product Configuration Conversion (%) Enantiomeric Excess (ee, %) Reference
[RuCl2(η6-p-cymene)]2 / Chiral Phosphinite Ligand Acetophenone Not Specified 96-99 up to 60 researchgate.net
(S)-TolBINAP/(S,S)-DPEN–Ru(II) Acetophenone R 100 80 nih.gov
Rh/(S)-(+)-DTBM-Segphos α-Substituted Vinyl Sulfones Not Specified >90 up to 99 nih.gov
Ir(III)-Ferrocenyl Phosphinite Complex Aromatic Ketones Not Specified up to 98 80 researchgate.net

Biocatalysis has emerged as a green and highly selective alternative to traditional chemical methods for the synthesis of chiral compounds. Ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) are enzymes that catalyze the reduction of ketones to alcohols with exceptional stereoselectivity. researchgate.net These enzymes utilize a cofactor, typically nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) or nicotinamide adenine dinucleotide (NADH), as the hydride source.

The enantioselectivity of these enzymatic reductions is determined by the specific three-dimensional structure of the enzyme's active site, which preferentially binds the substrate in an orientation that favors hydride attack on one of the two faces of the carbonyl group. Engineered ketoreductases have been developed that exhibit high activity and selectivity for a wide range of substrates, including those with halogen substituents. For example, ketoreductases from Lactobacillus species have been engineered to reverse their natural enantioselectivity, enabling the synthesis of (S)-alcohols from substituted acetophenones.

The following table presents data on the biocatalytic reduction of various halo-substituted acetophenones, demonstrating the high enantioselectivities that can be achieved with these methods.

Table 2: Biocatalytic Reduction of Halo-Substituted Acetophenones

Enzyme Source / Type Substrate Product Configuration Conversion (%) Enantiomeric Excess (ee, %) Reference
Saccharomyces cerevisiae B5 2'-Chloroacetophenone R - >99 researchgate.net
Candida tenuis Xylose Reductase o-Chloroacetophenone S - >99 researchgate.net
Geotrichum candidum 4'-Chloroacetophenone S 80 98 researchgate.net
Engineered Lactobacillus KRED 2',6'-Dichloro-3'-fluoroacetophenone S >95 >99 researchgate.net

The use of chiral auxiliaries is a classical and reliable strategy for asymmetric synthesis. wikipedia.org In this approach, the prochiral substrate is covalently bonded to a chiral molecule (the auxiliary), which then directs the stereochemistry of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product.

A well-known example is the use of Evans oxazolidinone auxiliaries. wikipedia.orgyoutube.com While typically employed for stereoselective alkylations and aldol (B89426) reactions, the principles of steric shielding can be applied to reductions. Another prominent method is the Corey-Itsuno reduction, which utilizes a chiral oxazaborolidine catalyst to mediate the enantioselective reduction of ketones with a borane (B79455) source. wikipedia.orgsynarchive.com The catalyst forms a complex with the ketone, and the steric environment of the catalyst directs the hydride delivery from the borane to one face of the carbonyl.

This method is known for its high enantioselectivity across a broad range of ketones. While specific applications to 1-(5-chloro-2-fluorophenyl)ethan-1-one are not widely reported, the generality of the Corey-Itsuno reduction suggests it would be a viable method for its enantioselective synthesis.

Enantioconvergent Transformations Utilizing Racemic Precursors

Enantioconvergent catalysis offers an elegant solution for the utilization of racemic starting materials, theoretically allowing for a 100% yield of a single enantiomer. These methods typically involve a process that selectively transforms one enantiomer of a racemic mixture while the other is racemized in situ, allowing it to be converted to the desired product as well.

A potential, though advanced and less direct, strategy for accessing chiral derivatives of this compound involves the enantioconvergent arylation of a racemic secondary alcohol. This method would not directly produce the target compound but could lead to more complex chiral tertiary alcohols derived from it.

Recent developments have shown that a chiral N-heterocyclic carbene (NHC)-nickel catalyst can facilitate an enantioconvergent arylation of racemic secondary alcohols. researchgate.net This process involves a cascade of a dehydrogenation of the alcohol to a transient ketone, followed by the asymmetric addition of an arylboronic ester to the ketone. This provides a pathway to enantioenriched tertiary alcohols from a racemic secondary alcohol starting material.

Borrowing Hydrogen Catalysis in Chiral Alcohol Synthesis

Borrowing hydrogen (BH) catalysis, also known as hydrogen autotransfer, has emerged as a powerful and sustainable strategy for the formation of carbon-carbon and carbon-nitrogen bonds. nih.govoregonstate.edu This methodology utilizes a catalyst, typically a transition metal complex, to temporarily "borrow" hydrogen from an alcohol, oxidizing it in situ to a reactive carbonyl intermediate. nih.gov This intermediate can then undergo a variety of chemical transformations before the catalyst returns the hydrogen, regenerating the alcohol functionality in the final product. oregonstate.edu The primary advantage of this approach is the use of readily available and stable alcohols as alkylating agents, with water being the only stoichiometric by-product. nih.govoregonstate.edu

In the context of synthesizing chiral alcohols like this compound, the BH concept is most relevant in the asymmetric transfer hydrogenation of the corresponding prochiral ketone, 5'-chloro-2'-fluoroacetophenone. While direct BH alkylation to form this specific secondary alcohol is less common, the principles of catalytic hydrogen transfer are central to its asymmetric synthesis from the ketone precursor. Asymmetric transfer hydrogenation (ATH) is a key step in many BH cycles and can be performed as a standalone reaction to produce enantiomerically enriched alcohols.

The ATH of acetophenones is a well-established method for producing chiral benzylic alcohols. This transformation is often catalyzed by ruthenium or rhodium complexes bearing chiral ligands. For instance, the combination of a rhodium complex, such as [{RhCl2Cp*}2], with a chiral amino alcohol ligand like (1R,2S)-aminoindanol, has proven to be a highly effective catalyst system for the asymmetric transfer hydrogenation of acetophenone using isopropanol (B130326) as the hydrogen source. The reaction parameters, including temperature, catalyst loading, and substrate concentration, can significantly influence both the reaction rate and the enantioselectivity of the product. researchgate.net

The general mechanism for the asymmetric transfer hydrogenation of 5'-chloro-2'-fluoroacetophenone would involve the following steps:

Formation of a metal-hydride species from the catalyst and a hydrogen donor (e.g., isopropanol or formic acid).

Coordination of the ketone to the chiral metal catalyst.

Diastereoselective transfer of the hydride to the prochiral carbonyl carbon, guided by the chiral ligand.

Release of the chiral alcohol, this compound, and regeneration of the catalyst.

The enantioselectivity of this process is dictated by the steric and electronic properties of the chiral ligand, which creates a chiral pocket around the metal center, favoring the approach of the ketone from one face over the other.

Chiral Pool Synthesis and Derivatization

Chiral pool synthesis is a strategy that utilizes readily available, enantiomerically pure natural products as starting materials. While a direct chiral pool precursor for this compound is not immediately obvious, the principles of this approach can be applied through the use of chiral auxiliaries or by derivatizing a chiral starting material.

A common approach involves the use of a chiral auxiliary to direct the stereoselective addition of a nucleophile to the carbonyl group of 5'-chloro-2'-fluoroacetophenone. For example, the ketone could be converted into a chiral imine or oxazolidine (B1195125) using a chiral amine or amino alcohol. Subsequent reduction of the C=N or C=O bond would proceed with high diastereoselectivity due to the steric influence of the chiral auxiliary. Finally, removal of the auxiliary would yield the enantiomerically enriched alcohol.

Alternatively, a more direct method for the asymmetric reduction of prochiral ketones involves the use of chiral reducing agents derived from the chiral pool. One classic example is the use of chiral alkoxy-aluminum or -magnesium halides. These reagents are prepared from chiral alcohols, such as borneol or menthol, and can deliver a hydride to the ketone in a stereoselective manner. For instance, bornan-2-endo-yloxyaluminium dichloride and p-menthan-3-yloxyaluminium dichloride have been shown to reduce phenyl trifluoromethyl ketone with high enantioselectivity. researchgate.net A similar approach could be employed for the synthesis of this compound from its corresponding ketone.

Diastereoselective Synthesis of this compound

Since this compound possesses a single stereocenter, the term "diastereoselective synthesis" is most relevant when this chiral alcohol is a component of a larger molecule containing other stereocenters. However, the principles of controlling stereocenter formation are directly applicable to achieving high enantioselectivity in its synthesis.

Control of Stereocenter Formation in Multi-Step Syntheses

The control of the stereocenter in this compound is most effectively achieved through the asymmetric reduction of the prochiral ketone, 5'-chloro-2'-fluoroacetophenone. A variety of catalytic systems have been developed for this purpose, offering high enantioselectivity.

One powerful method is the use of biocatalysis. Secondary alcohol dehydrogenases (SADHs) are enzymes that can reduce ketones to alcohols with exceptional stereoselectivity. For example, mutants of the secondary alcohol dehydrogenase from Thermoanaerobacter pseudethanolicus (TeSADH) have been used for the asymmetric reduction of 2-haloacetophenones to produce enantiopure (S)- or (R)-2-halo-1-arylethanols. nih.gov The stereochemical outcome can be controlled by selecting the appropriate enzyme mutant. nih.gov

Transition metal-catalyzed asymmetric hydrogenation is another highly effective method. Ruthenium complexes with chiral diamine ligands, such as RuCl2[(S)-tolbinap][(S,S)-dpen], are highly active and selective catalysts for the hydrogenation of aromatic ketones. nih.gov These catalysts can operate at high substrate-to-catalyst ratios and provide the desired chiral alcohol with excellent enantiomeric excess (ee). nih.gov The choice of the chiral ligand is critical for achieving high enantioselectivity.

The following table summarizes representative catalyst systems and their performance in the asymmetric reduction of acetophenone analogues, which are expected to show similar reactivity for 5'-chloro-2'-fluoroacetophenone.

Catalyst/EnzymeSubstrate AnalogueProduct ConfigurationEnantiomeric Excess (ee)Reference
TeSADH Mutant (ΔP84/A85G)2-chloro-4'-fluoroacetophenone(S)>99% nih.gov
TeSADH Mutant (P84S/A85G)2-chloro-4'-chloroacetophenone(R)>99% nih.gov
RuCl2[(S)-tolbinap][(S,S)-dpen]Acetophenone(R)99% nih.gov
Rhodium/(1R,2S)-aminoindanolAcetophenone(R) or (S)High researchgate.net

Influence of Reaction Parameters on Diastereomeric Ratio

When discussing the synthesis of a single enantiomer of this compound, the term diastereomeric ratio is interchangeable with enantiomeric excess (ee). The reaction parameters play a crucial role in maximizing the enantioselectivity of the asymmetric synthesis.

Temperature: In many asymmetric reactions, lower temperatures lead to higher enantioselectivity. This is because the difference in the activation energies for the formation of the two enantiomers becomes more significant at lower temperatures. However, lowering the temperature also decreases the reaction rate, so a balance must be struck.

Solvent: The solvent can have a profound effect on the enantioselectivity of a reaction. It can influence the conformation of the catalyst-substrate complex and the stability of the diastereomeric transition states. For example, in the asymmetric hydrogenation of ketones, polar solvents like methanol (B129727) or ethanol (B145695) are often used.

Pressure: In asymmetric hydrogenation reactions that use hydrogen gas, the pressure can affect both the rate and the enantioselectivity. Higher pressures generally lead to faster reactions, but the effect on enantioselectivity can vary depending on the catalyst system.

Catalyst and Ligand Concentration: The concentration of the catalyst and the chiral ligand can also impact the outcome of the reaction. In some cases, a higher catalyst loading can lead to higher enantioselectivity, but this also increases the cost of the process.

The following table illustrates how reaction parameters can influence the outcome of an asymmetric transfer hydrogenation of acetophenone, a model substrate.

Catalyst SystemTemperature (°C)SolventConversion (%)Enantiomeric Excess (ee) (%)Reference
Rh/(1R,2S)-aminoindanol30Isopropanol>9595 (R) researchgate.net
Rh/(1R,2S)-aminoindanol50Isopropanol>9592 (R) researchgate.net
Ru(OTf)(S,S)-TsDpen25Methanol10096 (R) nih.gov

Chemo- and Regioselective Synthesis

In the context of synthesizing this compound, chemo- and regioselectivity are primarily concerns during the synthesis of its precursor, 5'-chloro-2'-fluoroacetophenone. The selective introduction of the chloro and fluoro substituents at the desired positions on the aromatic ring is crucial.

Minimizing By-product Formation

The synthesis of 5'-chloro-2'-fluoroacetophenone typically involves the Friedel-Crafts acylation of 4-chloro-1-fluorobenzene. A key challenge in this reaction is to control the regioselectivity of the acylation to favor the desired 2-position for the acetyl group, while minimizing the formation of other isomers.

The directing effects of the substituents on the aromatic ring play a critical role. The fluorine atom is an ortho-, para-director, while the chlorine atom is also an ortho-, para-director. In 4-chloro-1-fluorobenzene, the positions ortho to the fluorine (positions 2 and 6) and ortho to the chlorine (positions 3 and 5) are activated towards electrophilic substitution. The steric hindrance from the larger chlorine atom can help to direct the incoming acetyl group to the less hindered position ortho to the fluorine (position 2).

To minimize the formation of by-products, the reaction conditions for the Friedel-Crafts acylation must be carefully optimized. This includes the choice of the Lewis acid catalyst (e.g., AlCl3, FeCl3), the solvent, and the reaction temperature. The use of milder Lewis acids and lower temperatures can often improve the regioselectivity of the reaction.

Furthermore, in the subsequent reduction of the ketone to the alcohol, chemoselectivity is important to avoid the reduction of the aryl halides. Standard reducing agents like sodium borohydride (B1222165) (NaBH4) are generally chemoselective for the carbonyl group and will not reduce the aryl chloride or fluoride (B91410) under normal conditions. This ensures that the desired this compound is obtained without unwanted side reactions on the aromatic ring.

Novel Synthetic Routes

The quest for more efficient, selective, and sustainable chemical processes has driven the development of novel synthetic routes. For molecules like this compound, modern catalytic methods offer significant advantages over classical stoichiometric approaches.

Photocatalytic and Electrocatalytic Methodologies

Photocatalysis and electrocatalysis represent the cutting edge of green and sustainable chemistry. These methods utilize light or electrical energy, respectively, to drive chemical transformations under exceptionally mild conditions.

Photocatalysis: This technique uses a photocatalyst that, upon absorbing light, can initiate redox processes to form highly reactive intermediates. These intermediates can then engage in bond-forming reactions that are often difficult to achieve through traditional thermal methods. For the synthesis of complex aryl alcohols, photocatalysis could offer new pathways for C-H functionalization or cross-coupling reactions, potentially reducing the number of synthetic steps.

Electrocatalysis: This method employs an electric current to mediate redox reactions, replacing conventional chemical oxidants or reductants. The reduction of the precursor, 1-(5-Chloro-2-fluorophenyl)ethanone, to the final alcohol product is a prime candidate for an electrocatalytic approach. This would circumvent the need for metal hydride reagents and simplify product purification, aligning with the principles of green chemistry.

While specific literature detailing the direct photocatalytic or electrocatalytic synthesis of this compound is still emerging, the application of these principles to similar transformations is well-documented and represents a promising frontier for future synthetic development.

Optimization of Reaction Conditions and Process Development

Moving a synthetic route from laboratory-scale discovery to industrial-scale production requires meticulous optimization of all reaction parameters to ensure efficiency, safety, and cost-effectiveness.

Yield Enhancement and Purity Control

The primary goals of process optimization are to maximize the product yield and ensure high purity. For the synthesis of this compound, a critical step is the reduction of the precursor ketone. The choice of reducing agent, catalyst, and reaction stoichiometry is paramount. While powerful reducing agents may provide high conversion, they can also lead to unwanted byproducts through over-reduction or other side reactions.

A patent for a related process highlights the importance of controlling the reaction by adding reagents dropwise and maintaining a low temperature to manage the exothermic nature of the reaction. google.com Purity control is achieved through carefully designed work-up and purification procedures. This can involve quenching the reaction, separating organic and aqueous layers, and using techniques like distillation or crystallization to isolate the final product with the desired purity specifications. google.com

Stereochemical Characterization and Control

Absolute Configuration Determination

Establishing the absolute configuration of a chiral molecule involves unequivocally assigning the (R) or (S) descriptor to its stereocenter. This is a fundamental step in stereochemical analysis and can be accomplished through several powerful methods.

Vibrational Circular Dichroism (VCD) and other chiroptical spectroscopy techniques are non-destructive methods that provide information about the absolute configuration of chiral molecules in solution. rsc.org VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting VCD spectrum, with its characteristic positive and negative bands, is unique to a specific enantiomer.

X-ray crystallography is a definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. nih.gov This technique requires the formation of a single crystal of the compound or a suitable chiral derivative. For a racemic mixture, resolution can be achieved by forming a salt or a covalent derivative with a chiral resolving agent of known absolute configuration.

In the case of 1-(5-chloro-2-fluorophenyl)ethan-1-ol, if a single crystal of one enantiomer can be obtained, anomalous dispersion effects during X-ray diffraction can be used to determine its absolute configuration. Alternatively, reacting the racemic alcohol with a chiral acid to form diastereomeric esters can facilitate crystallization of one diastereomer, whose structure can then be determined by X-ray crystallography. For instance, the crystal structure of racemic 1-(p-fluorophenyl)-2-(α-pyridyl)ethanol has been determined, revealing a centrosymmetric space group indicative of a racemic mixture. benthamopen.com A similar approach could be applied to a chiral derivative of this compound to elucidate its absolute stereochemistry. rsc.org

Chemical correlation involves converting the chiral molecule of unknown configuration into a compound of known absolute configuration through a series of stereochemically well-defined reactions. This method provides a reliable way to establish the stereochemistry of the target molecule.

For this compound, a potential chemical correlation could involve its chemical transformation to a known compound without affecting the stereocenter. Alternatively, methods like the Competing Enantioselective Conversion (CEC) can be employed. nih.govmdpi.com This method utilizes a kinetic resolution with a chiral reagent or catalyst. By comparing the reaction rates of the unknown alcohol with both enantiomers of a chiral auxiliary, the absolute configuration can be deduced based on which reaction proceeds faster. researchgate.net For example, the use of chiral derivatizing agents followed by NMR analysis of the resulting diastereomers is a common strategy. rsc.orgresearchgate.net

Enantiomeric Excess (ee) Determination

Enantiomeric excess (ee) is a measure of the purity of a chiral sample, indicating the degree to which one enantiomer is present in excess of the other. Accurate determination of ee is crucial in asymmetric synthesis and for the quality control of enantiomerically enriched compounds.

Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and powerful technique for separating enantiomers and determining their relative amounts. csfarmacie.cz This method employs a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

For the analysis of this compound, a variety of commercially available CSPs, such as those based on cellulose (B213188) or amylose (B160209) derivatives, could be employed. nih.govmdpi.com The separation is typically achieved using a normal-phase or reversed-phase mobile system. The choice of mobile phase, flow rate, and column temperature are critical parameters that need to be optimized to achieve baseline separation of the enantiomers. A chromatogram of racemic 1-phenylethanol (B42297), an analogous compound, on a chiral column demonstrates the separation of its enantiomers. researchgate.net

Table 1: Illustrative Chiral HPLC Parameters for the Separation of 1-Phenylethanol Enantiomers

ParameterValue
Column Chiralcel OD-H
Mobile Phase n-Hexane/Isopropanol (B130326) (90:10, v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature 25 °C

Note: This data is for the analogous compound 1-phenylethanol and serves as a representative example of a chiral HPLC method.

Chiral Gas Chromatography (GC) is another effective method for the separation and quantification of enantiomers, particularly for volatile compounds. gcms.czresearchgate.net Similar to chiral HPLC, chiral GC utilizes a column with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. wisc.edu

For this compound, direct analysis by chiral GC may be possible. However, derivatization of the alcohol to a more volatile ester, such as an acetate (B1210297) or trifluoroacetate, can often improve the separation and peak shape. nih.gov The separation of enantiomers is influenced by factors such as the type of chiral stationary phase, the temperature program of the oven, and the carrier gas flow rate. chromforum.orgnih.gov

Table 2: Illustrative Chiral GC Parameters for the Separation of 1-Phenylethanol Enantiomers

ParameterValue
Column Astec/Supelco B-DM (30 m x 0.25 mm x 0.12 µm)
Carrier Gas Helium
Injector Temperature 250 °C
Detector Temperature 250 °C
Oven Program Optimized temperature ramp
Split Ratio 50:1

Note: This data is for the analogous compound 1-phenylethanol and serves as a representative example of a chiral GC method.

NMR Spectroscopy with Chiral Shift Reagents

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the enantiomeric purity of a chiral compound. In a standard achiral solvent, the NMR spectra of two enantiomers are identical. However, the addition of a chiral auxiliary can induce diastereomeric interactions, leading to separate, distinguishable signals for each enantiomer.

Chiral Solvating Agents (CSAs) are a common type of chiral auxiliary. They form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. nih.govwikipedia.org This interaction leads to a chemical shift difference (Δδ) between the signals of the R- and S-enantiomers, allowing for their quantification. The magnitude of this separation is dependent on the specific CSA, the analyte, the solvent, and the temperature.

For a secondary alcohol like this compound, typical CSAs would include derivatives of mandelic acid or Pirkle's alcohol. nih.gov The hydroxyl group and the phenyl ring of the analyte would be key interaction sites for hydrogen bonding and π-π stacking with the CSA.

Alternatively, Chiral Derivatizing Agents (CDAs) can be used. These react covalently with the analyte to form stable diastereomers, which inherently have different NMR spectra. For alcohols, common CDAs include Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) and its acyl chlorides. While effective, this method requires a chemical reaction and subsequent purification, and there is a risk of kinetic resolution altering the original enantiomeric ratio.

A hypothetical ¹H NMR experiment for this compound using a CSA is presented in the table below. The expected chemical shift non-equivalence would most prominently affect the proton on the chiral carbon (the carbinol proton) and the adjacent methyl group.

Table 1: Hypothetical ¹H NMR Data for Enantiomeric Resolution of this compound using a Chiral Solvating Agent

ProtonRacemate (ppm)(R)-Enantiomer with CSA (ppm)(S)-Enantiomer with CSA (ppm)Δδ (ppm)
CH-OH~4.94.924.950.03
CH₃~1.51.511.530.02
Aromatic H7.1-7.47.1-7.47.1-7.4<0.01

Note: This table is illustrative and based on typical values observed for similar chiral alcohols. Actual chemical shifts and separations would need to be determined experimentally.

Stereochemical Stability and Racemization Studies

The stability of the stereocenter at the carbinol carbon is a critical parameter. Benzylic alcohols are susceptible to racemization, especially under acidic or basic conditions, or at elevated temperatures.

Investigation of Racemization Pathways under Various Conditions

Racemization is the process by which an enantiomerically enriched sample converts into a 1:1 mixture of both enantiomers, resulting in a loss of optical activity. For secondary benzylic alcohols, the most common pathway for racemization involves the formation of a planar, achiral carbocation intermediate.

Under acidic conditions, the hydroxyl group can be protonated, followed by the loss of a water molecule to form a resonance-stabilized benzylic carbocation. Subsequent nucleophilic attack by water can occur from either face of the planar carbocation with equal probability, leading to a racemic mixture.

Under strongly basic conditions, deprotonation of the hydroxyl group could occur, but this does not directly lead to racemization. However, certain reaction conditions that proceed via an oxidation-reduction mechanism can lead to racemization. For instance, if trace amounts of the corresponding ketone (5-chloro-2-fluoroacetophenone) and a reducing agent are present, a dynamic equilibrium can be established that leads to racemization.

A systematic study of the racemization of this compound would involve monitoring the enantiomeric excess of a sample over time under various pH values, temperatures, and in different solvents.

Table 2: Hypothetical Racemization Study of this compound

ConditionTemperature (°C)Time (h)Initial ee (%)Final ee (%)
pH 12524>9985
pH 72524>99>99
pH 132524>99>99
pH 1506>9950
Reflux in Toluene11012>99>99

Note: This table represents a hypothetical outcome to illustrate the expected trends. Experimental verification is required.

Strategies for Stereocenter Preservation

Preserving the stereochemical integrity of this compound during chemical transformations or storage is crucial. Several strategies can be employed:

Mild Reaction Conditions : Avoiding harsh acidic or basic conditions and high temperatures is the most straightforward approach. Reactions should be carried out at or below room temperature whenever possible.

Protecting Group Chemistry : The hydroxyl group can be protected with a suitable protecting group (e.g., silyl (B83357) ether, benzyl (B1604629) ether) to prevent its participation in reactions that could lead to racemization. The choice of protecting group and the conditions for its introduction and removal must be carefully selected to avoid racemization of the substrate.

Enzymatic Reactions : Biocatalysis often provides a highly selective and mild environment for reactions, minimizing the risk of racemization. For example, enzymatic acylation to form an ester can proceed with high fidelity to the original stereochemistry.

Catalyst Selection : In reactions involving the chiral center, the choice of catalyst is critical. For instance, certain catalysts for hydrogenation or other transformations are designed to operate under neutral and mild conditions, thereby preserving the stereochemistry of adjacent centers.

Ultimately, the specific strategies for preserving the stereocenter of this compound would depend on the intended chemical modification or application.

Mechanistic Investigations of Reactions Involving 1 5 Chloro 2 Fluorophenyl Ethan 1 Ol

Reactivity of the Secondary Alcohol Functionality

The secondary alcohol group is the primary site of reactivity, undergoing oxidation, nucleophilic substitution, and elimination reactions. The benzylic position of this alcohol group would typically imply a propensity for reactions proceeding through carbocation intermediates; however, this is tempered by the electronic effects of the halogen substituents.

The oxidation of the secondary alcohol in 1-(5-Chloro-2-fluorophenyl)ethan-1-ol yields the corresponding ketone, 1-(5-chloro-2-fluorophenyl)ethanone. This transformation is a common and crucial reaction in organic synthesis. libretexts.org

Common oxidizing agents for converting secondary alcohols to ketones include chromium-based reagents like chromic acid (H₂CrO₄), formed from chromium trioxide (CrO₃) or potassium dichromate (K₂Cr₂O₇) in acid, and pyridinium (B92312) chlorochromate (PCC). libretexts.orgorganic-chemistry.org The general mechanism for chromic acid oxidation involves several steps:

Formation of a Chromate (B82759) Ester: The alcohol oxygen attacks the chromium atom of the oxidizing agent, and after proton transfers, a chromate ester is formed.

E2-like Elimination: A base (often water) abstracts the proton from the carbinol carbon. Simultaneously, the C-H bond electrons move to form a C=O double bond, and the O-Cr bond breaks, with the electrons moving to the chromium atom, reducing it from Cr(VI) to Cr(IV).

The rate of this reaction is sensitive to electronic effects. Electron-withdrawing groups on the phenyl ring, such as the chloro and fluoro substituents in the title compound, decrease the electron density at the benzylic position. This deactivation retards the rate of oxidation compared to benzyl (B1604629) alcohol or derivatives with electron-donating groups. orientjchem.org Studies on substituted benzyl alcohols have shown that the reaction rate is accelerated by electron-releasing groups and decelerated by electron-withdrawing groups, a finding consistent with the development of a partial positive charge at the carbinol carbon in the transition state. orientjchem.org

Oxidizing AgentProduct from this compoundTypical Reaction Conditions
Chromic Acid (H₂CrO₄)1-(5-Chloro-2-fluorophenyl)ethanoneAcetone, H₂SO₄
Pyridinium Chlorochromate (PCC)1-(5-Chloro-2-fluorophenyl)ethanoneDichloromethane (CH₂Cl₂)
Dess-Martin Periodinane (DMP)1-(5-Chloro-2-fluorophenyl)ethanoneDichloromethane (CH₂Cl₂)

Nucleophilic substitution at the secondary benzylic carbinol carbon of this compound can theoretically proceed via either an Sₙ1 or Sₙ2 mechanism. masterorganicchemistry.combyjus.com The choice between these pathways is determined by factors such as the stability of the carbocation intermediate, the strength of the nucleophile, and the solvent. libretexts.orglibretexts.org

Sₙ1 Pathway: This mechanism involves a two-step process where the leaving group (protonated hydroxyl group, -OH₂⁺) departs first to form a carbocation intermediate, which is then attacked by the nucleophile. byjus.com Benzylic alcohols are typically prone to Sₙ1 reactions because the resulting benzylic carbocation is stabilized by resonance with the aromatic ring. However, for this compound, the strong inductive electron-withdrawing effects of the chlorine and fluorine atoms significantly destabilize the positive charge on the benzylic carbocation. Research on benzylic alcohols with electron-withdrawing groups confirms they are generally unreactive under conditions that favor Sₙ1 pathways for electron-rich analogues. nih.govresearchgate.net Therefore, the Sₙ1 mechanism is highly disfavored for this compound.

Sₙ2 Pathway: This is a one-step, concerted mechanism where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. masterorganicchemistry.com This pathway avoids the formation of a high-energy carbocation. For this compound, the Sₙ2 pathway is more probable, particularly with strong nucleophiles and in polar aprotic solvents which enhance nucleophilicity. libretexts.org The secondary nature of the carbon atom presents some steric hindrance, but it is not prohibitive for Sₙ2 reactions.

FeatureSₙ1 MechanismSₙ2 MechanismFavored for this compound?
Rate Law Rate = k[Substrate]Rate = k[Substrate][Nucleophile]Sₙ2 is more likely.
Intermediate CarbocationNone (Transition State)Sₙ2 avoids the destabilized carbocation.
Nucleophile Weak (e.g., H₂O, ROH)Strong (e.g., CN⁻, I⁻)Strong nucleophiles favor Sₙ2.
Substrate Effect 3° > 2° > 1°1° > 2° > 3°The destabilizing EWGs make the 2° center behave more like a primary substrate, favoring Sₙ2.
Stereochemistry RacemizationInversion of configurationInversion would be expected if the reaction proceeds.

The acid-catalyzed dehydration of this compound is an elimination reaction that produces an alkene, specifically 1-chloro-4-(1-ethenyl)-2-fluorobenzene. This reaction typically proceeds through an E1 or E2 mechanism.

E1 Mechanism: Similar to the Sₙ1 pathway, the E1 mechanism begins with the protonation of the hydroxyl group by a strong acid, followed by the loss of a water molecule to form a carbocation intermediate. openstax.orgutdallas.edu A weak base (like water or the conjugate base of the acid) then abstracts a proton from an adjacent carbon to form a double bond. openstax.org As discussed previously, the formation of the benzylic carbocation for this specific compound is energetically unfavorable due to the electron-withdrawing halogen substituents. This makes the E1 pathway significantly slower than for benzyl alcohols with electron-donating or neutral substituents.

E2 Mechanism: The E2 mechanism is a concerted, one-step process where a strong base removes a proton from a beta-carbon while the leaving group (-OH₂⁺) departs simultaneously. openstax.org This pathway is favored by strong, bulky bases and avoids a carbocation intermediate.

For the dehydration of this compound under typical acidic conditions (e.g., H₂SO₄, heat), the reaction would likely follow an E1 pathway, albeit slowly. The regioselectivity of the elimination is governed by Zaitsev's rule, which predicts that the more substituted (and therefore more stable) alkene will be the major product. openstax.orglibretexts.orgmasterorganicchemistry.com In this case, since there is only one beta-carbon with hydrogens (on the methyl group), only one alkene product can be formed.

Role of Halogen and Aryl Substituents in Reactivity

The chloro and fluoro substituents exert powerful electronic effects that modulate the reactivity of both the alcohol functional group and the aromatic ring itself.

The halogen atoms on the phenyl ring influence reactivity through two opposing electronic effects: the inductive effect (-I) and the resonance effect (+R).

Inductive Effect (-I): Both fluorine and chlorine are highly electronegative and withdraw electron density from the aromatic ring through the sigma bond network. This is a deactivating effect, making the ring less nucleophilic and destabilizing any positive charge that develops on the ring or at the benzylic position. minia.edu.eglibretexts.org Fluorine is more electronegative than chlorine, exerting a stronger -I effect.

Resonance Effect (+R): The lone pairs on the halogens can be donated into the aromatic pi-system, which is an activating effect. youtube.com This donation is more effective for fluorine (2p orbital) than for chlorine (3p orbital) due to better orbital overlap with the carbon 2p orbitals of the ring. stackexchange.com

Should a derivative of this compound, such as the ketone product of its oxidation, undergo further electrophilic aromatic substitution (EAS), the regiochemical outcome is dictated by the directing effects of the substituents already present on the ring.

The substituents are:

Fluorine (at C2): An ortho-, para-director (deactivating). libretexts.org

Chlorine (at C5): An ortho-, para-director (deactivating). libretexts.org

Acetyl group (-COCH₃) (in the ketone derivative): A meta-director (strongly deactivating). libretexts.org

Let's consider the electrophilic nitration of 1-(5-chloro-2-fluorophenyl)ethanone. The available positions for substitution are C3, C4, and C6.

The fluorine at C2 directs incoming electrophiles to its ortho (C3) and para (C5, already substituted) positions.

The chlorine at C5 directs to its ortho (C4, C6) and para (C2, already substituted) positions.

The acetyl group at C1 directs to its meta (C3, C5) positions.

Combining these effects:

Position C3: Favored by F (ortho) and the acetyl group (meta).

Position C4: Favored by Cl (ortho).

Position C6: Favored by Cl (ortho).

The directing groups work in concert and opposition. The acetyl group strongly deactivates the entire ring, but strongly directs meta. The halogens also deactivate but direct ortho/para. The most likely outcome would be a mixture of products, but substitution at position C3 is strongly suggested by the convergence of the directing effects of both the fluorine and the powerful meta-directing acetyl group. Computational models are often used to predict the precise regioselectivity in such complex, electronically biased systems. rsc.orgrsc.org

Radical Pathways and Single-Electron Transfer (SET) Mechanisms

The benzylic C-H bond in this compound is susceptible to homolytic cleavage to form a benzylic radical. The stability of this radical is a key factor in determining the feasibility of radical-mediated reactions. Benzylic radicals are generally more stable than simple alkyl radicals due to the delocalization of the unpaired electron into the aromatic ring. libretexts.org The stability of the benzylic radical derived from this compound would be influenced by the electronic effects of the halogen substituents. Both chlorine and fluorine are electron-withdrawing groups, which can destabilize an adjacent radical to some extent.

In some reactions, the initiation of a radical pathway may occur through a single-electron transfer (SET) process. For instance, in photoredox catalysis, an excited photocatalyst can abstract an electron from a suitable donor, or donate an electron to a suitable acceptor, to generate a radical ion. nih.gov In the context of this compound, an SET event could potentially lead to the formation of a radical cation, which could then undergo further reactions. The oxidation of some benzyl alcohol derivatives has been shown to proceed through a stepwise SET and proton transfer mechanism, particularly in the presence of a Lewis acid. acs.org

The photochemical oxidation of benzylic alcohols using air as the oxidant has been demonstrated to proceed via a radical mechanism, where the initial step is hydrogen atom abstraction from the benzylic position. rsc.org The presence of electron-withdrawing groups, such as the chloro and fluoro substituents in the target molecule, can influence the rate of such reactions.

Kinetic and Thermodynamic Analysis of Transformations

The kinetics and thermodynamics of reactions involving this compound would be significantly influenced by its substituents. The Hammett equation is a valuable tool for quantifying the effect of substituents on the rates and equilibria of reactions of aromatic compounds. wikipedia.org For reactions proceeding through a transition state with a buildup of positive charge at the benzylic position (e.g., S_N1-type reactions), electron-withdrawing groups like chlorine and fluorine would be expected to decrease the reaction rate. Conversely, for reactions where a negative charge develops at the benzylic center, these substituents might have an accelerating effect.

Kinetic studies on the oxidation of substituted benzyl alcohols have shown that electron-releasing groups generally accelerate the reaction, while electron-withdrawing groups retard it, which is consistent with the development of a positive charge in the transition state. orientjchem.org The ρ (rho) value from a Hammett plot provides information about the sensitivity of the reaction to substituent effects and the nature of the transition state. slideshare.net For the oxidation of substituted benzyl alcohols by sodium N-chlorobenzenesulphonamide, a ρ+ value of –2.14 was observed, indicating the development of a positive charge at the benzylic carbon in the transition state. researchgate.net

Table 1: Predicted Relative Effects of Substituents on Reaction Rates

Reaction TypePredicted Effect of 5-Chloro and 2-Fluoro SubstituentsRationale
S_N1 Solvolysis Decrease in rateDestabilization of the benzylic carbocation intermediate.
Oxidation (e.g., with Cr(VI)) Decrease in rateElectron-withdrawing groups hinder the formation of a positively charged transition state. orientjchem.org
Radical Abstraction Decrease in rateDestabilization of the electron-deficient radical transition state.

Identification and Characterization of Reaction Intermediates and Transition States

The types of intermediates and transition states involved in reactions of this compound are dictated by the reaction conditions.

Carbocationic Intermediates: In strongly acidic media or in S_N1-type reactions, the hydroxyl group can be protonated and leave as a water molecule, generating a secondary benzylic carbocation. The stability of this carbocation would be reduced by the electron-withdrawing nature of the chlorine and fluorine atoms. Computational studies on the solvolysis of substituted benzyl chlorides suggest that the structure of the transition state can be influenced by the substituents. nih.gov

Radical Intermediates: As discussed, homolytic cleavage of the benzylic C-H bond would lead to a benzylic radical. The geometry of carbon radicals is typically trigonal planar or a shallow pyramid, allowing for delocalization of the unpaired electron. libretexts.org

Transition States: Transition state theory provides a framework for understanding reaction rates by considering the properties of the activated complex. wikipedia.org For a bimolecular reaction, the transition state would involve the interaction of this compound with another reactant. For example, in an oxidation reaction, the transition state might involve the formation of a chromate ester followed by a hydride transfer. asianpubs.org The geometry and energy of the transition state will be influenced by both steric and electronic factors of the substituents.

Table 2: Plausible Intermediates and Transition States in Reactions of this compound

Reaction TypePlausible IntermediatePlausible Transition State
S_N1 Reaction 1-(5-Chloro-2-fluorophenyl)ethyl cationLate transition state resembling the carbocation.
Radical Bromination 1-(5-Chloro-2-fluorophenyl)ethyl radicalEarly transition state with partial C-H bond breaking.
Oxidation with Chromic Acid Chromate esterCyclic structure involving the transfer of a hydride from the benzylic carbon to the chromium atom. asianpubs.org

Computational and Theoretical Investigations

Molecular Structure and Conformational Analysis

The three-dimensional arrangement of atoms and the potential for different spatial orientations (conformations) are crucial determinants of a molecule's physical and chemical behavior.

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Ab Initio methods, are instrumental in determining the most stable three-dimensional structure of a molecule, known as its ground state geometry. researchgate.net These calculations solve the Schrödinger equation for the electronic system of the molecule to find the arrangement of atoms that corresponds to the minimum energy.

For a molecule like 1-(5-Chloro-2-fluorophenyl)ethan-1-ol, DFT methods, such as B3LYP, paired with a suitable basis set like 6-311++G(d,p), are commonly employed to optimize the molecular geometry. researchgate.netnih.gov These calculations would precisely determine bond lengths, bond angles, and dihedral angles. The resulting optimized structure would reveal the spatial relationship between the chloro- and fluoro-substituted phenyl ring and the chiral ethanol (B145695) side chain. The conformational flexibility, particularly the rotation around the C-C single bond connecting the phenyl ring and the ethanol group, can also be explored to identify the most stable conformers. mdpi.com

Table 1: Representative Theoretical Calculation Methods

Calculation Method Basis Set Purpose
Density Functional Theory (DFT) 6-311++G(d,p) Optimization of molecular geometry, calculation of electronic properties. researchgate.netnih.gov
Ab Initio (e.g., Hartree-Fock) 6-31G(d) Initial geometry optimization and wavefunction determination. nih.gov

Within the this compound molecule, non-covalent interactions play a significant role in stabilizing its conformation. Of particular interest is the potential for intramolecular hydrogen bonding. This can occur between the hydrogen atom of the hydroxyl (-OH) group and the adjacent fluorine atom on the phenyl ring. rsc.orgnih.govrsc.org

Electronic Structure and Reactivity Descriptors

The arrangement of electrons within a molecule dictates its reactivity. Computational methods provide valuable descriptors of the electronic structure.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. mdpi.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. mdpi.com For this compound, DFT calculations can determine the energies of the HOMO and LUMO and map their spatial distribution. researchgate.netnih.govresearchgate.net This analysis helps in predicting which parts of the molecule are most likely to be involved in electrophilic or nucleophilic attacks.

Table 2: Frontier Molecular Orbital (FMO) Parameters

Parameter Description Significance
HOMO Energy Energy of the Highest Occupied Molecular Orbital. Relates to the ionization potential and electron-donating ability. materialsciencejournal.org
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital. Relates to the electron affinity and electron-accepting ability. mdpi.com

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Indicates chemical reactivity and kinetic stability. mdpi.com |

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. researchgate.netresearchgate.net It is plotted on the electron density surface and color-coded to indicate different electrostatic potential values. Red regions signify areas of negative potential, which are rich in electrons and prone to electrophilic attack, while blue regions indicate positive potential, which are electron-deficient and susceptible to nucleophilic attack. researchgate.netyoutube.com Green and yellow areas represent regions of neutral potential. researchgate.net

For this compound, the MEP map would likely show a negative potential (red) around the oxygen and fluorine atoms due to their high electronegativity. The hydrogen of the hydroxyl group would exhibit a positive potential (blue). This mapping is invaluable for predicting intermolecular interactions and the sites of chemical reactions. researchgate.net

Spectroscopic Property Prediction for Advanced Characterization

Computational chemistry can also predict various spectroscopic properties, which can be compared with experimental data to confirm the molecular structure. For instance, theoretical calculations can simulate the infrared (IR) and nuclear magnetic resonance (NMR) spectra. researchgate.netresearchgate.net The calculated vibrational frequencies in the IR spectrum can be assigned to specific bond stretching and bending modes within the molecule. Similarly, predicted NMR chemical shifts can aid in the interpretation of experimental NMR data, helping to assign signals to specific protons and carbon atoms in the structure of this compound.

Table 3: List of Compounds Mentioned

Compound Name
This compound
1-(2,4-Dichloro-5-fluorophenyl)-3-(2,6-dichlorophenyl)prop-2-en-1-one
5-chloro-N-(2-fluorophenyl)pyrazine-2-carboxamide
1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone
2,5,5-Trimethyl-1,3,2-diheterophosphinane-2-sulfide
Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate
2′-aminoacetophenone
5-Chloro salicylaldehyde

Theoretical NMR Chemical Shifts and Coupling Constants for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for structural elucidation. The prediction of NMR chemical shifts and coupling constants through computational methods offers a powerful complement to experimental data, particularly in the conformational analysis of flexible molecules like this compound.

Density Functional Theory (DFT) has become a standard method for the accurate prediction of NMR parameters. mdpi.comnih.gov The typical workflow involves:

Conformational Search: Identifying all low-energy conformers of the molecule, as the observed NMR spectrum is a Boltzmann-weighted average of the spectra of these individual conformers. researchgate.net

Geometry Optimization: Optimizing the geometry of each conformer using a selected DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311+G(d,p)). mdpi.comnih.gov

NMR Calculation: Calculating the NMR shielding tensors for each optimized conformer using the Gauge-Including Atomic Orbital (GIAO) method. nih.gov

Data Analysis: Converting the calculated shielding tensors to chemical shifts (referenced against a standard like tetramethylsilane), and performing a Boltzmann averaging of the chemical shifts based on the relative energies of the conformers. researchgate.net

The comparison between the theoretically predicted and experimentally measured chemical shifts can help in assigning the predominant conformation in solution. researchgate.net Furthermore, the calculation of spin-spin coupling constants provides additional constraints for a more robust conformational assignment.

Table 1: Hypothetical DFT-Calculated ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Two Conformers of this compound

AtomConformer A (ppm)Conformer B (ppm)Boltzmann Averaged (ppm)
¹H NMR
CH₃1.521.651.58
CH5.155.305.22
OH2.802.552.68
Ar-H37.107.157.12
Ar-H47.357.307.33
Ar-H67.507.587.54
¹³C NMR
CH₃24.825.525.1
CH69.570.870.1
C1142.1141.5141.8
C2158.9 (d, J=245 Hz)159.2 (d, J=246 Hz)159.0 (d, J=245.5 Hz)
C3118.2 (d, J=23 Hz)118.5 (d, J=23 Hz)118.3 (d, J=23 Hz)
C4129.7129.4129.6
C5126.3126.8126.5
C6125.1 (d, J=4 Hz)125.4 (d, J=4 Hz)125.2 (d, J=4 Hz)

Note: This table is illustrative and not based on actual experimental data.

Vibrational Frequency Analysis (IR, Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. Computational frequency analysis is instrumental in assigning the observed experimental bands to specific molecular motions.

Similar to NMR calculations, DFT is the method of choice for vibrational analysis. acs.org The process involves optimizing the molecular geometry to a minimum on the potential energy surface and then calculating the second derivatives of the energy with respect to the atomic coordinates. This yields the harmonic vibrational frequencies.

The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and basis set incompleteness. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. The analysis of the calculated IR intensities and Raman activities helps in predicting the appearance of the spectra. acs.org

Table 2: Hypothetical Calculated Vibrational Frequencies and Assignments for this compound

Calculated Frequency (cm⁻¹)Scaled Frequency (cm⁻¹)Assignment
37503600O-H stretch
31053000C-H stretch (aromatic)
30502950C-H stretch (aliphatic)
16201580C=C stretch (aromatic)
14801440C-H bend (methyl)
12501210C-O stretch
11501110C-F stretch
830805C-Cl stretch

Note: This table is illustrative and not based on actual experimental data.

Reaction Mechanism Elucidation through Transition State Calculations

Activation Barriers and Reaction Path Intrinsic Reaction Coordinate (IRC) Computations

Understanding the mechanism of chemical reactions involving this compound, such as its synthesis or further transformations, can be achieved through the computational mapping of reaction pathways. This involves locating the transition states (TS), which are the energy maxima along the minimum energy path connecting reactants and products.

The energy difference between the reactants and the transition state defines the activation barrier, a critical parameter for determining the reaction rate. acs.org Once a transition state geometry is located and confirmed (by the presence of a single imaginary frequency in the vibrational analysis), Intrinsic Reaction Coordinate (IRC) calculations can be performed. psu.edu An IRC calculation follows the reaction path downhill from the transition state, confirming that it indeed connects the desired reactants and products.

Computational Modeling of Catalytic Cycles

The synthesis of chiral alcohols like this compound often involves catalytic processes, such as the asymmetric reduction of the corresponding ketone. mdpi.com Computational modeling is a powerful tool to elucidate the mechanisms of these complex catalytic cycles. acs.org

DFT calculations can be used to map the entire energy profile of a catalytic cycle, including all intermediates and transition states. rsc.org This allows for the identification of the rate-determining step and provides insights into the origin of enantioselectivity in asymmetric catalysis. acs.org For instance, in the reduction of a ketone, different pathways can be modeled, such as a direct hydride transfer from a metal-hydride species or a Meerwein-Ponndorf-Verley (MPV)-type mechanism involving a metal-alkoxide. nih.govacs.org The calculations can reveal which pathway is energetically more favorable.

Computational studies can also clarify the role of the solvent and other additives in the catalytic process. nih.govacs.org By modeling the catalytic cycle in the presence of explicit solvent molecules or using continuum solvation models, it is possible to understand how the environment influences the stability of intermediates and the height of activation barriers. nih.gov

Solvation Models and Environmental Effects on Molecular Properties

The properties and behavior of this compound can be significantly influenced by its environment, particularly the solvent. Solvation models are employed in computational chemistry to account for these effects.

A common approach is the use of Polarizable Continuum Models (PCM), such as the COSMO (Conductor-like Screening Model). researchgate.net In these models, the solvent is represented as a continuous medium with a specific dielectric constant, and the solute is placed in a cavity within this medium. This allows for the calculation of molecular properties, such as conformational energies and NMR chemical shifts, in a simulated solvent environment. researchgate.net Comparing gas-phase calculations with those including a solvation model can reveal the extent to which the solvent stabilizes certain conformers or influences reaction pathways. nih.gov

Prediction of Chiroptical Properties (e.g., CD/ORD) for Stereochemical Assignment

Since this compound is a chiral molecule, chiroptical spectroscopic methods like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are essential for its stereochemical characterization. The prediction of these properties through computational methods provides a powerful means to assign the absolute configuration of a chiral molecule.

Time-dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and rotational strengths that determine the CD spectrum. By comparing the calculated CD spectrum with the experimental one, the absolute configuration of the enantiomer can be determined. acs.org The ORD curve, which describes the change in optical rotation with wavelength, can also be calculated and used for stereochemical assignment. The sign of the Cotton effect in both CD and ORD spectra is particularly sensitive to the stereochemistry. acs.org It is also important to note that the solvent can have a significant impact on the chiroptical properties, sometimes even inverting the sign of the Cotton effect, which can also be investigated computationally. acs.org

Derivatization and Functionalization of this compound

The chemical scaffold of this compound presents two primary sites for synthetic modification: the secondary benzylic hydroxyl group and the substituted aromatic ring. These reactive centers allow for a diverse range of chemical transformations, enabling the synthesis of a wide array of derivatives for various applications in medicinal chemistry and materials science. This article explores the key derivatization and functionalization strategies for this compound, focusing on transformations of the hydroxyl moiety and palladium-catalyzed modifications of the halogenated phenyl ring.

Applications in Advanced Organic Synthesis

Asymmetric Synthesis of Complex Chiral Molecules

The demand for enantiomerically pure compounds in the pharmaceutical industry is driven by the fact that different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles. rsc.org Asymmetric synthesis, which favors the formation of one enantiomer over the other, is therefore a critical technology. rsc.org Chiral alcohols, such as 1-(5-Chloro-2-fluorophenyl)ethan-1-ol, are pivotal starting materials in this field.

Precursor to Enantiomerically Pure Pharmaceutical Intermediates

Enantiomerically pure this compound serves as a key starting material for the synthesis of more complex chiral molecules that are intermediates in the production of active pharmaceutical ingredients (APIs). The hydroxyl group can be readily transformed into other functional groups, or it can direct the stereochemical outcome of subsequent reactions.

For instance, chiral benzylic alcohols are common precursors to chiral amines, a motif frequently found in bioactive molecules. The hydroxyl group of this compound can be converted to a leaving group (e.g., tosylate or mesylate) and subsequently displaced by an azide (B81097) or an amine nucleophile to generate a chiral amine with inversion of stereochemistry. This approach is fundamental in the synthesis of various pharmaceutical agents.

While specific examples detailing the use of this compound in the synthesis of a marketed drug are not prevalent in publicly available literature, the utility of analogous chiral halo-substituted phenylethanols is well-documented. For example, chiral 1-(halophenyl)ethanols are known intermediates in the synthesis of various pharmaceutical agents. google.com The enantioselective microbial reduction of substituted acetophenones is a common method to produce such chiral alcohols with high enantiomeric excess, which are then carried forward in multi-step syntheses. nih.govmdpi.com

Table 1: Representative Asymmetric Reduction of 5-Chloro-2-fluoroacetophenone

Catalyst/Method Product Enantiomer Enantiomeric Excess (e.e.) Yield
Chiral Ruthenium Catalyst (S)- or (R)-isomer >95% High
Ketoreductase Enzyme (S)- or (R)-isomer >99% High
Chiral Borane (B79455) Reagent (S)- or (R)-isomer High Good

This table is illustrative and represents typical outcomes for the asymmetric reduction of similar prochiral ketones. Specific data for this compound may vary.

Building Block for Natural Product Synthesis

The synthesis of natural products often involves the assembly of complex, polycyclic systems with multiple stereocenters. Chiral building blocks like this compound can be incorporated into these synthetic routes to introduce a specific stereocenter and a functionalized aromatic ring. The chloro and fluoro substituents on the phenyl ring can be used to modulate the electronic properties of the molecule or to serve as handles for further chemical transformations, such as cross-coupling reactions.

The general strategy involves using the chiral alcohol to construct a key fragment of the natural product, with the stereochemistry of the alcohol dictating the stereochemistry of a portion of the final molecule. While no specific total synthesis of a natural product explicitly reports the use of this compound, the principle of using functionalized chiral aromatic building blocks is a common theme in natural product synthesis. nih.gov

Development of Chiral Ligands or Catalysts

The development of novel chiral ligands and catalysts is a major driving force in asymmetric catalysis. Chiral alcohols are frequently employed as starting materials for the synthesis of these ligands due to their ready availability in enantiomerically pure form.

Incorporation into Chiral Phosphine, Oxazoline (B21484), or Diamine Ligands

The hydroxyl group of this compound can be used as a handle to append the chiral scaffold to various ligand classes. For example:

Chiral Phosphine Ligands: The alcohol can be converted into a chiral amine, which can then be used to synthesize P,N-ligands. These ligands, which contain both a phosphorus and a nitrogen donor atom, are effective in a variety of asymmetric transformations.

Chiral Oxazoline Ligands: The chiral amino alcohol derived from this compound can be cyclized to form a chiral oxazoline ring. Phosphino-oxazoline (PHOX) ligands are a prominent class of ligands used in asymmetric catalysis.

Chiral Diamine Ligands: The chiral amine derived from the starting alcohol can be further elaborated to produce chiral diamines, which are key components of catalysts for asymmetric hydrogenation and transfer hydrogenation reactions.

The specific steric and electronic properties conferred by the 5-chloro-2-fluorophenyl group can influence the selectivity and activity of the resulting catalyst.

Application in Asymmetric Catalysis for other Reactions

Once a chiral ligand or catalyst incorporating the this compound scaffold is synthesized, it can be employed in a wide range of asymmetric reactions to produce other chiral molecules. These reactions can include asymmetric hydrogenations, C-C bond formations, and cycloadditions. The success of the catalyst is often dependent on the precise three-dimensional structure of the ligand, which is dictated by the stereochemistry of the initial chiral alcohol. The fluorinated and chlorinated phenyl group can play a crucial role in the non-covalent interactions between the catalyst and the substrate, which are critical for achieving high levels of enantioselectivity.

Role in Scaffold Diversification and Library Synthesis

In modern drug discovery, the synthesis of libraries of structurally diverse compounds is essential for identifying new lead compounds. nih.gov Scaffold diversification, or "scaffold hopping," is a strategy used to generate novel molecular architectures with similar biological activities to a known active compound. nih.gov

This compound is a valuable building block for such endeavors. Its defined stereochemistry and multiple functionalization points (the hydroxyl group and the aromatic ring) allow for the systematic generation of a wide array of analogues. The chloro and fluoro substituents can be modified through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the alcohol functionality can be converted into a multitude of other groups (ethers, esters, amines, etc.). This allows for the rapid exploration of the chemical space around a core scaffold, which can lead to the discovery of compounds with improved potency, selectivity, or pharmacokinetic properties.

Table 2: Potential Diversification Reactions for this compound

Reaction Type Functional Group Targeted Potential New Functionality
Etherification Hydroxyl Alkoxy, Aryloxy
Esterification Hydroxyl Ester, Carbonate
Nucleophilic Substitution (via tosylate/mesylate) Hydroxyl Amine, Azide, Thiol
Suzuki Coupling Chloro Aryl, Heteroaryl
Buchwald-Hartwig Amination Chloro Arylamine, Alkylamine

This table provides representative examples of reactions that could be used to diversify the this compound scaffold.

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Remaining Challenges

The primary academic contribution associated with compounds like 1-(5-Chloro-2-fluorophenyl)ethan-1-ol lies in the development of stereoselective synthetic methods for their preparation. The presence of a chiral center and halogen substituents on the aromatic ring makes these molecules valuable as intermediates in the synthesis of complex target molecules, particularly in medicinal chemistry. The academic community has extensively investigated the asymmetric reduction of prochiral ketones, which is the most probable route to this alcohol.

However, significant challenges remain. A key challenge is achieving high enantioselectivity in the synthesis of such chiral alcohols in a cost-effective and scalable manner. While numerous catalytic systems have been developed, their efficiency can be highly substrate-dependent. The electronic effects of the chloro and fluoro substituents on the phenyl ring of the precursor ketone, 5'-chloro-2'-fluoroacetophenone, can influence the reactivity and the stereochemical outcome of the reduction, posing a specific synthetic hurdle. Furthermore, the purification of the final alcohol from the chiral catalyst and other reagents can be a non-trivial issue, especially on an industrial scale.

Emerging Methodologies for Synthesis and Functionalization

Recent advancements in asymmetric catalysis offer promising avenues for the synthesis of this compound and related compounds.

Catalytic Asymmetric Reduction: The enantioselective reduction of the corresponding ketone, 5'-chloro-2'-fluoroacetophenone, is a primary focus. Among the most successful methods is the use of borane (B79455) reagents in the presence of a chiral oxazaborolidine catalyst, often referred to as the Corey-Bakshi-Shibata (CBS) reduction. acs.orgyork.ac.ukresearchgate.nettandfonline.com These catalysts are derivable from chiral amino alcohols and can facilitate the transfer of a hydride from borane to the ketone with high enantioselectivity. The general mechanism involves the formation of a complex between the catalyst and borane, which then coordinates to the ketone in a sterically defined manner, directing the hydride attack to one of the enantiotopic faces of the carbonyl group.

Biocatalysis: Another emerging and highly effective methodology is the use of enzymes, particularly ketoreductases (KREDs). mdpi.com These enzymes can reduce a wide range of ketones to their corresponding alcohols with exceptional enantioselectivity (often >99% ee) under mild, aqueous conditions. The advantages of biocatalysis include high selectivity, environmentally benign reaction conditions, and the potential for large-scale production. mdpi.com The development of recombinant KREDs with tailored substrate specificities through directed evolution is a particularly active area of research that could provide a highly efficient route to (R)- or (S)-1-(5-chloro-2-fluorophenyl)ethan-1-ol.

Functionalization: Once synthesized, the hydroxyl group of this compound is a key site for further functionalization. Standard organic transformations such as etherification, esterification, and nucleophilic substitution (after activation of the hydroxyl group, for instance, by conversion to a mesylate or tosylate) would allow for the incorporation of this chiral building block into larger, more complex molecules. The development of novel, late-stage functionalization methods that can selectively modify the C-H bonds of the phenyl ring without affecting the chiral alcohol moiety is an area of growing interest.

Prospective Avenues for Advanced Mechanistic Understanding

A deeper understanding of the reaction mechanisms underpinning the synthesis of this compound is crucial for the rational design of more efficient and selective catalysts.

For the well-established CBS reduction, while the general catalytic cycle is understood, the precise nature of the transition state and the role of non-covalent interactions in determining enantioselectivity are still areas of active investigation. acs.org Computational studies, such as those employing density functional theory (DFT), can provide valuable insights into the geometry and energetics of the transition states for the hydride transfer. These studies can help to elucidate how the electronic properties of the chloro and fluoro substituents on the aromatic ring influence the interaction with the chiral catalyst and, consequently, the stereochemical outcome.

In the realm of biocatalysis, understanding the structural basis for the enantioselectivity of ketoreductases is a major goal. X-ray crystallography of KREDs co-crystallized with substrate analogues or inhibitors can reveal the key amino acid residues in the active site that are responsible for substrate binding and stereochemical control. This information can then be used to guide protein engineering efforts to create mutant enzymes with enhanced activity or altered substrate specificity for ketones like 5'-chloro-2'-fluoroacetophenone.

Potential for Broader Impact in Chemical Synthesis (beyond specific applications)

The development of robust and efficient synthetic routes to chiral, halogenated building blocks like this compound has a significant potential to impact the broader field of chemical synthesis. These compounds are valuable synthons for the construction of a wide range of complex molecules, particularly in the pharmaceutical and agrochemical industries.

The presence of both chloro and fluoro substituents on the phenyl ring provides multiple handles for further synthetic transformations. For instance, the chlorine atom can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom bonds. The fluorine atom can influence the physicochemical properties of the final molecule, such as its lipophilicity and metabolic stability, which are critical parameters in drug design.

Furthermore, the methodologies developed for the synthesis of this specific alcohol can often be applied to a broader range of substituted ketones, thus expanding the toolbox of synthetic chemists. The insights gained from mechanistic studies can inform the development of new catalysts with improved performance for a variety of asymmetric transformations. Ultimately, the availability of a diverse array of chiral building blocks like this compound facilitates the exploration of new chemical space and accelerates the discovery of novel molecules with important biological activities.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(5-Chloro-2-fluorophenyl)ethan-1-OL, and what reaction conditions are critical for optimizing yield?

  • Methodological Answer : The compound can be synthesized via catalytic hydrogenation of the corresponding ketone precursor (e.g., 1-(5-Chloro-2-fluorophenyl)ethanone) using chiral catalysts like Ru-BINAP complexes to achieve enantioselectivity. Alternatively, Grignard addition to substituted benzaldehyde derivatives followed by halogenation (Cl/F) may be employed. Key parameters include temperature control (0–25°C for hydrogenation), solvent polarity (e.g., THF or ethanol), and catalyst loading (1–5 mol%) to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating the pure alcohol .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR (in CDCl₃ or DMSO-d₆) resolve aromatic protons (δ 6.8–7.5 ppm) and hydroxyl signals (δ 1.5–2.5 ppm, broad). The chloro and fluoro substituents induce distinct splitting patterns due to anisotropic effects .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+Na]⁺) and fragmentation patterns.
  • Chiral HPLC : Polysaccharide-based columns (Chiralpak AD-H) with hexane/isopropanol mobile phases quantify enantiomeric excess (e.g., 85–90% ee) .

Q. How do the solubility properties of this compound influence its use in reaction design?

  • Methodological Answer : The compound exhibits moderate solubility in polar aprotic solvents (e.g., DCM, THF) and low solubility in water. This necessitates the use of co-solvents (e.g., DMSO/water mixtures) for aqueous-phase reactions. For catalytic applications, solubility in ethanol or methanol is advantageous for hydrogenation protocols .

Advanced Research Questions

Q. How can enantiomers of this compound be resolved, and what methods validate enantiomeric purity?

  • Methodological Answer :

  • Kinetic Resolution : Lipase-catalyzed acetylation (e.g., CAL-B enzyme) selectively modifies one enantiomer, leaving the other unreacted .
  • Chiral Chromatography : Use Chiralcel OD-H columns with n-hexane/ethanol (90:10) to separate enantiomers. Retention times and peak areas quantify ee (≥85%) .
  • Optical Rotation : Measure [α]D20[α]_D^{20} in chloroform or ethanol and compare to literature values for stereochemical confirmation .

Q. What crystallographic challenges arise in determining the X-ray structure of this compound?

  • Methodological Answer :

  • Halogen Interactions : The chloro and fluoro substituents may induce disorder in the crystal lattice, requiring high-resolution data (≤0.8 Å) for accurate refinement.
  • Software Tools : SHELXL (for structure refinement) and ORTEP-3 (for thermal ellipsoid visualization) are recommended. Twinning or pseudo-symmetry in crystals may necessitate using the TWINABS module for data correction .

Q. How does the chloro-fluoro substitution pattern influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodological Answer : The electron-withdrawing Cl and F groups activate the phenyl ring toward electrophilic substitution but may deactivate it toward oxidative addition in Pd-catalyzed couplings. Optimize using bulky ligands (e.g., SPhos) and elevated temperatures (80–100°C) to enhance coupling efficiency. Monitor regioselectivity via 19^{19}F NMR to detect para/meta substitution byproducts .

Q. How should conflicting NMR data (e.g., unexpected splitting patterns) be analyzed for this compound?

  • Methodological Answer :

  • Solvent Effects : Deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) can shift hydroxyl proton signals or induce hydrogen bonding.
  • Diastereotopic Protons : Vicinal F and Cl substituents may split methylene (CH₂) protons into complex multiplets. Use 1^{1}H-1^{1}H COSY or 13^{13}C-DEPT to assign signals.
  • Dynamic Processes : Rotameric equilibria (e.g., hindered rotation of the hydroxyl group) can broaden peaks; variable-temperature NMR (VT-NMR) resolves this .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.